molecular formula C9H4ClF2N B1597458 4-Chloro-6,8-difluoroquinoline CAS No. 239463-89-9

4-Chloro-6,8-difluoroquinoline

Cat. No. B1597458
M. Wt: 199.58 g/mol
InChI Key: NBYDBLFWTPXYFH-UHFFFAOYSA-N
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Description

4-Chloro-6,8-difluoroquinoline is a chemical compound with the empirical formula C9H4ClF2N . It has a molecular weight of 199.58 .


Synthesis Analysis

The synthesis of 4-Chloro-6,8-difluoroquinoline involves sequential quinoline synthesis, chlorination, and substitution reaction followed by reaction of the resulting amine with different aryl isocyanates .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6,8-difluoroquinoline is represented by the SMILES string Fc1cc(F)c2nccc(Cl)c2c1 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-6,8-difluoroquinoline are not detailed in the search results, quinolines in general are known to undergo a variety of reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .


Physical And Chemical Properties Analysis

4-Chloro-6,8-difluoroquinoline is a solid . Its exact physical and chemical properties are not detailed in the search results.

Scientific Research Applications

Fluorinated quinolines have been studied extensively due to their unique properties and potential applications . Here are some general applications of fluorinated quinolines:

  • Pharmaceuticals : Fluorinated quinolines have been used as a basic structure for the search of synthetic antimalarial drugs . They have also been used in the development of drugs for the treatment of heart diseases .

  • Agriculture : Some fluorinated quinolines have found application in agriculture .

  • Liquid Crystals : Fluorinated quinolines have also been used as components for liquid crystals .

  • Cyanine Dyes : Quinolines form a considerable share in the commercial production of cyanine dyes .

Safety And Hazards

While specific safety and hazard information for 4-Chloro-6,8-difluoroquinoline is not provided in the search results, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar compounds .

properties

IUPAC Name

4-chloro-6,8-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF2N/c10-7-1-2-13-9-6(7)3-5(11)4-8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYDBLFWTPXYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=CC(=CC2=C1Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371406
Record name 4-chloro-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6,8-difluoroquinoline

CAS RN

239463-89-9
Record name 4-chloro-6,8-difluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 239463-89-9
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Synthesis routes and methods

Procedure details

(4-Hydroxy-6,8-difluoro-quinoline, 29.1 g, 0.160 mol) was dissolved in POCl3(183 mL) and heated at reflux for 12 h. On complete consumption of starting material (tic) the contents were brought to RT and excess POCl3 was removed under reduced pressure. Crude mass was azeotroped with toluene and product was diluted with ethyl acetate, organics were washed with sodium bicarbonate and solvent removed under reduced pressure. Crude product was purified by column chromatography at 100-200 mesh size silica in 0-2% EtOAc-hexane. Mass: 199.99 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
183 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AP Keche, GD Hatnapure, RH Tale, AH Rodge… - Medicinal Chemistry …, 2013 - Springer
A series of substituted N-(quinolin-4-yl)ethanediamine phenyl urea derivatives of biological interest were prepared by sequential quinoline synthesis, chlorination, and substitution …
Number of citations: 21 link.springer.com
S Chen, R Chen, M He, R Pang, Z Tan… - Bioorganic & medicinal …, 2009 - Elsevier
Thirty-two quinoline derivatives were designed and synthesized as HIV-1 Tat–TAR interaction inhibitors. All the compounds showed high antiviral activities in inhibiting the formation of …
Number of citations: 94 www.sciencedirect.com

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